1-Methoxy-2-(phenylethynyl)benzene

概要

説明

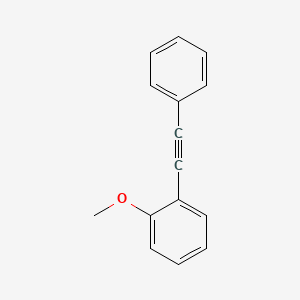

1-Methoxy-2-(phenylethynyl)benzene is an organic compound with the molecular formula C15H12O It is also known by other names such as methoxydiphenylacetylene This compound is characterized by a methoxy group (-OCH3) attached to a benzene ring, which is further substituted with a phenylethynyl group (-C≡C-Ph)

準備方法

1-Methoxy-2-(phenylethynyl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-2-methoxybenzene with phenylacetylene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling reaction. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product .

化学反応の分析

Oxidation Reactions

1-Methoxy-2-(phenylethynyl)benzene can undergo oxidation reactions using reagents such as potassium permanganate () or chromium trioxide (), leading to the formation of corresponding carboxylic acids or ketones.

Reduction Reactions

Reduction reactions can be carried out using hydrogen gas () in the presence of a palladium catalyst, converting the triple bond into a double or single bond.

Substitution Reactions

Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine () or nitric acid ().

Coupling Reactions

The phenylethynyl group can participate in coupling reactions, forming larger conjugated systems or polymers. For instance, it can be used in the double Diels-Alder addition of tetracyclone to produce complex structures .

Reactions with Phenylethynyl Radical

The phenylethynyl radical () can undergo bimolecular gas-phase reactions with compounds like allene () and methylacetylene () under single-collision conditions. These reactions involve the addition of the phenylethynyl radical to the C1 carbon of allene and methylacetylene, forming intermediate complexes. These intermediates then undergo unimolecular decomposition via atomic hydrogen loss, leading to products like 3,4-pentadien-1-yn-1-ylbenzene () and 1-phenyl-1,3-pentadiyne () .

Electrooxidative Selenylation/Cyclization

This compound can participate in electrooxidative selenylation/cyclization reactions to synthesize C-3 selenylated benzo[b]furan derivatives. This metal and oxidant-free methodology involves the formation of seleno radicals and phenyl selenium anions through cathode reduction. The reaction is initiated by the formation of a seleno radical and phenyl selenium anion through cathode reduction. The selenium anion then reacts with a methyl cation to produce PhSeMe .

Triazole Formation

This compound can react with sodium azide () and PhI(OAc)2 to form triazole derivatives .

科学的研究の応用

Chemical Properties and Structure

1-Methoxy-2-(phenylethynyl)benzene has the molecular formula and a molecular weight of approximately 222.27 g/mol. The compound features a methoxy group () and a phenylethynyl group () attached to a benzene ring, contributing to its unique electronic properties and reactivity. The compound appears as a yellow oil and has notable physical properties, such as a boiling point of 347.7 °C and a density of approximately 1.1 g/cm³.

Scientific Research Applications

This compound is utilized in several scientific domains:

Organic Synthesis

The compound serves as an intermediate in synthesizing various functionalized aromatic compounds. Its unique structure allows for further derivatization, making it valuable in creating complex molecules .

Materials Science

Due to its electronic properties, this compound is investigated for applications in organic semiconductors and conducting polymers. The compound's ability to participate in oxidation reactions enhances its potential in developing new materials for electronic devices .

Photophysical Studies

Research indicates that the compound exhibits interesting photophysical properties, making it suitable for studies in photochemistry and photophysics. Its behavior under UV light can be explored for applications in sensors and light-emitting devices .

Case Study 1: Selenylation Reactions

A study demonstrated the use of this compound in selenylation reactions to synthesize C-3 selenylated derivatives of benzo[b]furans. The reactions were optimized using electrochemical methods, yielding products with excellent efficiency .

Case Study 2: Polymer Applications

Another research effort focused on incorporating this compound into polymer matrices to enhance electrical conductivity. The results showed significant improvements in the electrical properties of the resulting materials, suggesting potential applications in flexible electronics.

Comparison with Related Compounds

The following table summarizes key structural analogs of this compound and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methoxy-4-(phenylethynyl)benzene | Para-substituted analog | Different electronic properties due to para positioning |

| 1-Methoxy-3-(phenylethynyl)benzene | Meta-substituted analog | Varying reactivity patterns compared to ortho/para |

| Phenylpropiolic Acid | Alkyne derivative | Serves as a precursor for synthesizing similar compounds |

These compounds exhibit varying reactivity patterns based on the substitution pattern on the benzene ring, influencing their chemical behavior and potential applications.

作用機序

The mechanism of action of 1-Methoxy-2-(phenylethynyl)benzene involves its interaction with molecular targets through its aromatic and alkyne functionalities. The compound can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence various biochemical pathways, making it a valuable tool in medicinal chemistry and material science .

類似化合物との比較

1-Methoxy-2-(phenylethynyl)benzene can be compared with similar compounds such as:

1-Methoxy-4-(phenylethynyl)benzene: Similar structure but with the phenylethynyl group at the para position.

1-Methoxy-2-(phenylethenyl)benzene: Contains a double bond instead of a triple bond.

1-Methoxy-2-(phenylpropynyl)benzene: Has an additional carbon in the alkyne chain. These compounds share similar reactivity patterns but differ in their electronic and steric properties, which can influence their applications and interactions.

生物活性

1-Methoxy-2-(phenylethynyl)benzene, also known as 1-methoxy-2-phenylethyne or C15H12O, is an organic compound with significant biological activity. Its structure features a methoxy group attached to a phenyl ring, which is further substituted with a phenylethynyl group. This unique configuration contributes to its potential therapeutic applications, particularly in the fields of cancer research and anti-inflammatory studies.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It exhibits the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition occurs through competitive binding at the active site, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

- Antioxidant Activity : As a phenolic compound, it possesses antioxidant properties that allow it to scavenge free radicals, thereby reducing oxidative stress within cells. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

- Cell Signaling Modulation : The compound influences key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial for regulating inflammation and cell survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and upregulation of pro-apoptotic proteins .

Anti-inflammatory Effects

In animal models, administration of this compound resulted in significant reductions in markers of inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest its potential as an anti-inflammatory agent in conditions such as arthritis and colitis .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant capacity | Demonstrated significant free radical scavenging activity in vitro. |

| Study 2 | Investigate anticancer effects | Induced apoptosis in breast cancer cells through caspase activation. |

| Study 3 | Assess anti-inflammatory properties | Reduced levels of TNF-α and IL-6 in animal models of inflammation. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed following oral administration, with peak plasma concentrations occurring within 1–3 hours. The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of various metabolites that may also exhibit biological activity .

特性

IUPAC Name |

1-methoxy-2-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEROGCSJFZNHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448066 | |

| Record name | 1-methoxy-2-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41398-67-8 | |

| Record name | 1-methoxy-2-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。